2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-bromo-2-methylphe nyl)acetamide
Description
This compound belongs to a class of 1,2,4-triazole-based acetamides, characterized by a triazole core substituted with a 3-methoxyphenyl group at position 5 and a thioether linkage to an acetamide moiety. The acetamide nitrogen is further substituted with a 4-bromo-2-methylphenyl group. The 3-methoxy group enhances electron-donating properties, while the bromine and methyl groups on the phenyl ring influence steric and electronic interactions. Such derivatives are often investigated for pharmacological activities, including anti-inflammatory and antimicrobial effects .

Properties
Molecular Formula |
C18H18BrN5O2S |
|---|---|
Molecular Weight |
448.3 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide |
InChI |
InChI=1S/C18H18BrN5O2S/c1-11-8-13(19)6-7-15(11)21-16(25)10-27-18-23-22-17(24(18)20)12-4-3-5-14(9-12)26-2/h3-9H,10,20H2,1-2H3,(H,21,25) |
InChI Key |
FEEIFSSJTNAJBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it likely involves the assembly of the various functional groups through multi-step reactions.
- Industrial production methods would require optimization for yield, scalability, and cost-effectiveness.
Chemical Reactions Analysis
- The compound may undergo various reactions:
Oxidation: Oxidation of the thioether group to a sulfoxide or sulfone.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Substitution reactions at the bromine position.
- Common reagents and conditions would depend on the specific reaction steps.
- Major products formed would include derivatives with modified functional groups.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate due to its diverse functional groups.
Antibacterial and Antifungal Properties: Explore its activity against microbial pathogens.
Bioconjugation: Utilize its functional groups for targeted drug delivery.
Materials Science: Investigate its use in materials with specific properties.
Mechanism of Action
- Unfortunately, detailed information about its mechanism of action is not readily available. Further research would be needed to elucidate this aspect.
- Molecular targets and pathways remain unknown.
Comparison with Similar Compounds
Positional Isomerism of Aryl Groups
- Compound A (): 2-[4-Amino-5-(4-bromophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methoxyphenyl)acetamide The 4-bromophenyl group on the triazole increases hydrophobicity compared to the 3-methoxyphenyl group in the target compound. The 4-methoxyphenyl acetamide substituent may enhance solubility due to its polar methoxy group .
- The shared N-(4-bromo-2-methylphenyl) group allows direct comparison of triazole substituent effects .
Heterocyclic vs. Aryl Substitutions
- Compound C () : 2-[4-(4-Bromophenyl)-5-(3-pyridinyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluoro-4-methylphenyl)acetamide
- These modifications could enhance CNS penetration .
Modifications to the Acetamide Substituent
Halogen and Alkyl Group Variations
Anti-Inflammatory and Anti-Exudative Effects
- Compound G (): 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac (8 mg/kg). The furan ring’s planar structure may enhance target binding .
Crystallographic and Physicochemical Properties
- Compound I () : N-(3,4-Difluorophenyl)-2-(4-bromophenyl)acetamide exhibited a dihedral angle of 66.4° between aromatic rings, influencing packing efficiency and solubility. Hydrogen bonding via N–H⋯O interactions stabilized the crystal lattice .
- The target compound’s 3-methoxy group may promote similar hydrogen-bonding networks, as seen in SHELX-refined structures () .
Biological Activity
The compound 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-bromo-2-methylphenyl)acetamide represents a novel class of triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the synthesis, mechanisms of action, and biological effects of this compound, supported by data from various studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a triazole ring, which is known for its role in enhancing biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the triazole ring through cyclization reactions. The incorporation of substituents such as methoxy and bromo groups is crucial for modulating its biological activity.
1. Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. In vitro studies have shown that compounds similar to 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)] exhibit significant antibacterial and antifungal activities. For instance, a related triazole compound demonstrated broad-spectrum antimicrobial effects against various pathogens, indicating potential applications in treating infections .
2. Anticancer Properties
The anticancer potential of triazole derivatives has been highlighted in several studies. Research indicates that such compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins. For example, a study on similar triazole compounds reported IC50 values indicating potent cytotoxicity against breast cancer cell lines .
3. Anti-inflammatory Effects
Triazoles have also been recognized for their anti-inflammatory properties. The compound's ability to inhibit key inflammatory pathways (e.g., NF-kB signaling) has been demonstrated in cell-based assays. This suggests that it may be beneficial in treating inflammatory diseases .
The biological activity of triazole compounds like 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)] is often attributed to their ability to interact with specific molecular targets:
- Enzyme Inhibition : Many triazoles act as inhibitors of enzymes involved in fungal cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : Some derivatives may modulate receptor activity linked to inflammation or tumor growth.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a series of triazole derivatives against Staphylococcus aureus and Candida albicans. The results indicated that the tested compounds exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL, showcasing their potential as effective antimicrobial agents .
Case Study 2: Anticancer Activity
In another investigation focusing on breast cancer cell lines (MCF-7), a related compound demonstrated significant cytotoxicity with an IC50 value of 15 µM. This highlights the potential for developing these compounds into therapeutic agents for cancer treatment .
Data Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
